N-[2-(Propan-2-yl)phenyl]methanediimine
Description
N-[2-(Propan-2-yl)phenyl]methanediimine is an organic compound featuring a methanediimine backbone (HN=N-CH2-) substituted with a 2-isopropylphenyl group. Methanediimines are nitrogen-containing compounds known for their role as ligands in coordination chemistry and intermediates in organic synthesis.
The synthesis of such compounds typically involves condensation reactions between amines and carbonyl precursors. For example, HC-030031, a TRPA1 blocker with a similar aromatic substitution pattern, is synthesized via amide coupling . While this compound may follow analogous pathways, its diimine group could confer distinct reactivity, such as chelation to metal centers or participation in cycloaddition reactions.
Properties
CAS No. |
125430-71-9 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 |
IUPAC Name |
N/'-(2-propan-2-ylphenyl)methanediimine |
InChI |
InChI=1S/C10H12N2/c1-8(2)9-5-3-4-6-10(9)12-7-11/h3-6,8,11H,1-2H3 |
InChI Key |
SAKIHSCQFNFVOV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1N=C=N |
Synonyms |
Benzenamine, N-carbonimidoyl-2-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
(a) HC-030031 and CHEM-5861528
These TRPA1 antagonists share the 2-isopropylphenyl group but differ in their functional moieties. HC-030031 contains a dimethylxanthine-acetamide structure, while the target compound features a methanediimine group. The diimine’s electron-deficient nature may enhance metal-binding capabilities compared to the amide’s hydrogen-bonding propensity .
(b) 2-Propanamine, 2-methyl-N-(phenylmethylene)- (CAS 6852-58-0)
This compound replaces the diimine with an imine (C=N) group and incorporates a methyl-propanamine chain. Its boiling point (367 K at 2 kPa) reflects lower polarity compared to diimines, which may exhibit higher thermal stability due to conjugation .
(c) N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide
A naproxen-derived amide, this compound highlights how aromatic substituents (e.g., methoxynaphthalene) influence bioactivity. Unlike the target diimine, its amide group prioritizes hydrolytic stability over redox activity .
(d) Bis(iminophosphorany)methane Derivatives
These phosphanyl-imine hybrids demonstrate coordination flexibility with transition metals, akin to diimines. However, the phosphorus centers in these compounds enable stronger σ-donor properties, enhancing catalytic activity in metal complexes .
Physicochemical Properties
| Compound | Functional Group | Boiling Point (K) | Key Reactivity |
|---|---|---|---|
| N-[2-(Propan-2-yl)phenyl]methanediimine | Methanediimine (HN=N-CH2-) | N/A | Metal chelation, cycloaddition |
| HC-030031 | Acetamide | N/A | TRPA1 antagonism (IC50: 4–10 μM) |
| 2-Propanamine, 2-methyl-N-(phenylmethylene)- | Imine | 367 (at 2 kPa) | Nucleophilic addition |
| Bis(iminophosphorany)methane | Phosphanyl-imine | N/A | Transition-metal coordination |
Preparation Methods
Metal-Free Dehydrosulfurization Using DMAP and Iodine
A contemporary and environmentally benign protocol employs 4-dimethylaminopyridine (DMAP) and iodine as cooperative dehydrating agents. The reaction proceeds under mild conditions (room temperature to 60°C) in dichloromethane or tetrahydrofuran (THF), achieving yields of 70–90%. The mechanism involves iodine-mediated oxidation of the thiourea, followed by DMAP-assisted elimination of hydrogen sulfide ($$ \text{H}_2\text{S} $$):
$$
\text{(2-Isopropylphenyl)NHCSNH(2-Isopropylphenyl)} + \text{I}2 \xrightarrow{\text{DMAP}} \text{(2-Isopropylphenyl)N=C=N(2-Isopropylphenyl)} + \text{H}2\text{S} + 2\text{HI}
$$
Key advantages of this method include:
- Reduced toxicity : Avoids traditional mercury oxide (HgO) or lead-based reagents.
- Scalability : Demonstrated efficacy at gram-to-kilogram scales.
- Simplified purification : By-products like HI are easily neutralized, enabling straightforward isolation via filtration or chromatography.
Alternative Preparation Routes
Thermal Decomposition of Urea Derivatives
Early synthetic routes relied on the thermal decomposition of N,N'-bis[2-(propan-2-yl)phenyl]urea at elevated temperatures (150–200°C). However, this method suffers from low yields (30–50%) due to competing side reactions, such as the formation of isocyanate intermediates. The reaction can be represented as:
$$
\text{(2-Isopropylphenyl)NHCONH(2-Isopropylphenyl)} \xrightarrow{\Delta} \text{(2-Isopropylphenyl)N=C=N(2-Isopropylphenyl)} + \text{H}_2\text{O}
$$
Phosphorus Oxychloride-Mediated Dehydration
Phosphorus oxychloride ($$ \text{POCl}_3 $$) has been used to dehydrate urea derivatives in dichloroethane at reflux. While effective, this method requires stringent moisture control and generates corrosive by-products (e.g., $$ \text{HCl} $$), complicating large-scale applications.
Comparative Analysis of Preparation Methods
The table below summarizes the efficiency, scalability, and practicality of major synthetic approaches:
Optimization Strategies and Mechanistic Insights
Solvent and Temperature Effects
Polar aprotic solvents like THF enhance the solubility of thiourea intermediates, facilitating faster reaction kinetics. Elevated temperatures (40–60°C) improve reaction rates but must be balanced against potential iodine sublimation.
Stoichiometric Considerations
A 1:1 molar ratio of thiourea to iodine is optimal, with excess DMAP (1.5 equiv) ensuring complete elimination of $$ \text{H}_2\text{S} $$.
Purification Techniques
Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane eluents or recrystallization from ethanol/water mixtures.
Q & A
Q. What are the recommended methods for synthesizing N-[2-(Propan-2-yl)phenyl]methanediimine with high purity?
Synthesis typically involves condensation reactions between primary amines and carbonyl precursors under anhydrous conditions. For methanediimine derivatives, stoichiometric control of reactants (e.g., aldehydes/ketones and amines) and catalysis by Lewis acids (e.g., ZnCl₂ or Ti(OiPr)₄) are critical to minimize hydrolysis . Purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is essential to isolate the imine product. Characterization by -NMR and FT-IR should confirm the absence of unreacted amine or carbonyl peaks .
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
Key spectroscopic markers include:
- -NMR : A singlet near δ 8.0–8.5 ppm for the imine proton (CH=N), with splitting patterns reflecting substituents on the phenyl ring.
- FT-IR : A sharp C=N stretch at ~1640–1680 cm⁻¹.
- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 188.1 for C₁₁H₁₄N₂).
Comparative analysis with analogs (e.g., N,N'-di(propan-2-yl)methanediimine) can resolve ambiguities in substitution patterns .
Advanced Research Questions
Q. What challenges arise in crystallographic characterization of this compound, and how are they addressed?
Methanediimines often form disordered crystals due to conformational flexibility. Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement) is recommended . To mitigate disorder:
Q. How does the electronic structure of this compound influence its coordination behavior with transition metals?
The imine group (C=N) acts as a σ-donor and π-acceptor, enabling chelation with metals like Pd(II) or Cu(I). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal charge distribution:
| Atom | Charge (e) |
|---|---|
| N (imine) | −0.45 |
| C (imine) | +0.38 |
| The propan-2-yl group introduces steric bulk, reducing ligand flexibility but stabilizing metal complexes in catalytic cycles (e.g., C–H activation) . |
Q. What experimental strategies resolve contradictions in catalytic activity data for metal complexes of this compound?
Discrepancies may arise from:
- Solvent effects : Polar solvents (e.g., DMF) stabilize ionic intermediates, altering turnover frequencies.
- Oxidation states : Use X-ray Photoelectron Spectroscopy (XPS) or EPR to verify metal oxidation states during catalysis.
- Substrate scope : Test diverse substrates (e.g., alkenes vs. alkynes) to delineate selectivity trends. Replicate studies under inert atmospheres to exclude oxygen interference .
Methodological Considerations
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
Employ Molecular Orbital (MO) theory to identify electrophilic sites. For example:
Q. What are the best practices for handling air- and moisture-sensitive derivatives of this compound?
- Use Schlenk lines or gloveboxes for synthesis and storage.
- Monitor stability via -NMR over time; decomposition manifests as new peaks (e.g., hydrolysis to aldehydes).
- Stabilize with desiccants (e.g., molecular sieves) or antioxidants (e.g., BHT) in non-polar solvents .
Data Contradiction Analysis
Q. How to address conflicting reports on the thermal stability of this compound?
Divergent results may stem from:
- Heating rate differences : Thermogravimetric Analysis (TGA) at 5°C/min vs. 10°C/min alters decomposition profiles.
- Atmosphere : Stability in N₂ vs. O₂ varies due to oxidative pathways.
Standardize protocols (e.g., ISO 11358) and corroborate with Differential Scanning Calorimetry (DSC) to identify exothermic/endothermic events .
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